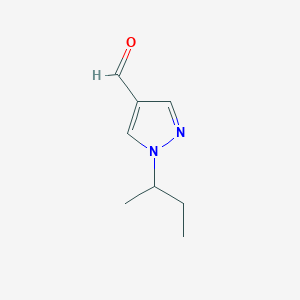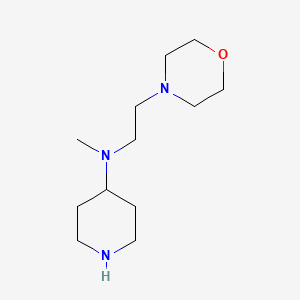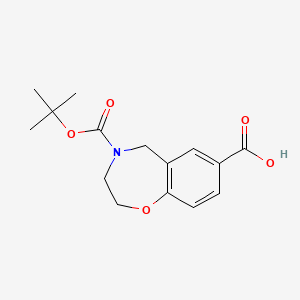
1-(butan-2-yl)-1H-pyrazole-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Butan-2-yl)-1H-pyrazole-4-carbaldehyde is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound features a butan-2-yl group attached to the nitrogen at position 1 and an aldehyde group at position 4 of the pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Butan-2-yl)-1H-pyrazole-4-carbaldehyde can be synthesized through several synthetic routes. One common method involves the reaction of 1-(butan-2-yl)-1H-pyrazole with a suitable aldehyde precursor under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the aldehyde group at the 4-position of the pyrazole ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Butan-2-yl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The pyrazole ring can undergo substitution reactions, where the hydrogen atoms at specific positions are replaced by other functional groups using suitable reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nitrating agents, and other electrophilic reagents.
Major Products Formed:
Oxidation: 1-(Butan-2-yl)-1H-pyrazole-4-carboxylic acid.
Reduction: 1-(Butan-2-yl)-1H-pyrazole-4-methanol.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1-(Butan-2-yl)-1H-pyrazole-4-carbaldehyde has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a building block for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(butan-2-yl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function.
Comparación Con Compuestos Similares
1-(Butan-2-yl)-1H-pyrazole-4-carbaldehyde can be compared with other similar compounds, such as:
1-(Butan-2-yl)-1H-pyrazole-3-carbaldehyde: Differing in the position of the aldehyde group, which can affect its reactivity and applications.
1-(Butan-2-yl)-1H-pyrazole-5-carbaldehyde:
1-(Butan-2-yl)-1H-pyrazole-4-carboxylic acid: The oxidized form of the aldehyde, with different chemical behavior and applications.
Propiedades
IUPAC Name |
1-butan-2-ylpyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-3-7(2)10-5-8(6-11)4-9-10/h4-7H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AULIHUMPHCEXEU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C=C(C=N1)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[(5-{[(2-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]benzoic acid](/img/structure/B1327073.png)
![4-(5-{[(3-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)butanoic acid](/img/structure/B1327075.png)
![4-(3-{2-[(4-Fluorobenzoyl)(methyl)amino]ethyl}-1,2,4-oxadiazol-5-yl)benzoic acid](/img/structure/B1327077.png)
![Ethyl 5-{[(3-chlorophenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate](/img/structure/B1327079.png)
![1-{3-[5-(ethoxycarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]propanoyl}piperidine-4-carboxylic acid](/img/structure/B1327081.png)
![4-({[5-(2-Fluorobenzyl)-1,3,4-thiadiazol-2-YL]-carbonyl}amino)benzoic acid](/img/structure/B1327084.png)
![{1-[(2,4-Dimethyl-1,3-thiazol-5-YL)carbonyl]-piperidin-4-YL}acetic acid](/img/structure/B1327086.png)
![3-[(4-Chlorobenzyl)oxy]azetidine](/img/structure/B1327091.png)
![{2-[1-(Phenylsulfonyl)piperidin-4-yl]ethyl}amine hydrochloride](/img/structure/B1327092.png)


![Ethyl 5-{[(4-chlorophenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate](/img/structure/B1327097.png)
![Ethyl 5-{[(4-fluorophenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate](/img/structure/B1327098.png)

